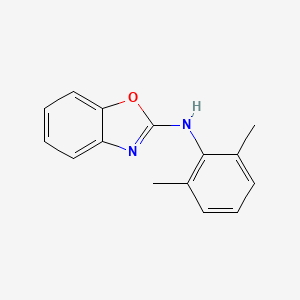

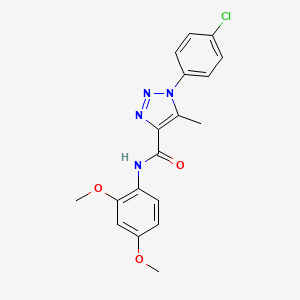

N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine" is a compound that belongs to the class of organic chemicals known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring, a five-membered ring containing both oxygen and nitrogen atoms.

Synthesis Analysis

Benzoxazoles, including derivatives like "N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine," are typically synthesized through various methods. For instance, the compound can be synthesized by the reaction of appropriate anilines with 2-haloketones or aldehydes in the presence of a base (Almeida et al., 2009).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized using spectroscopic methods like FTIR, NMR, and X-ray crystallography. These techniques provide insights into the molecular conformation, electronic structure, and intermolecular interactions of the compound. For example, the structural analysis of similar compounds has been conducted using X-ray crystallography, revealing detailed molecular geometry (Repich et al., 2017).

Scientific Research Applications

Microwave-Assisted Synthesis and Antioxidant Activity

A study by Neochoritis et al. (2010) demonstrates the microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines from 2,3-diaminophenol and ketones. This solvent-free method resulted in compounds evaluated for their antioxidant activity and lipid peroxidation inhibition, highlighting the chemical versatility and potential therapeutic applications of benzoxazoline derivatives Neochoritis et al., 2010.

Deoxygenation Using Gold Nanoparticles

Donck et al. (2015) explored the deoxygenation of aromatic and aliphatic amine N-oxides using gold nanoparticles supported on carbon nanotubes. This methodology, featuring dimethylphenylsilane as the reducing agent, emphasizes the compound's role in facilitating reactions that are significant for producing amines from N-oxides Donck et al., 2015.

Corrosion Inhibition

Research by Salarvand et al. (2017) on 2-phenyl-benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, showed these compounds offer excellent corrosion inhibition efficiency for mild steel in HCl solution. Their adsorption obeys the Langmuir isotherm, indicating a strong surface interaction and potential application in protecting metals from corrosion Salarvand et al., 2017.

Photopolymerization Under Air

El-Roz et al. (2010) investigated bimolecular homolytic substitution reactions in free radical photopolymerization under air, using multivalent atom-containing amines as coinitiators. This study reveals the compound's application in polymer science, particularly in enhancing polymerization rates and final conversions in the presence of oxygen El-Roz et al., 2010.

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-6-5-7-11(2)14(10)17-15-16-12-8-3-4-9-13(12)18-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNZRNGQASKYDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)